2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-21-14(11-6-2-4-8-13(11)17)10-18-22(19,20)15-9-5-3-7-12(15)16/h2-9,14,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOQAVHUOCZSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Sulfonamide Group : Known for antibacterial properties.
- Bromo and Chlorophenyl Substituents : These halogenated groups may enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16BrClN1O4S |
| Molecular Weight | 373.71 g/mol |
| CAS Number | Not available |
The biological activity of sulfonamides often hinges on their ability to inhibit specific enzymes. The mechanism typically involves:
- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis in bacteria.
- Binding Affinity : The presence of the bromo and chlorophenyl groups may enhance binding affinity to target enzymes or receptors, increasing the compound's efficacy.
Pharmacological Properties
Recent studies have highlighted various pharmacological properties associated with sulfonamide derivatives, including:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial effects. The specific compound may exhibit effectiveness against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some sulfonamides have shown promise in cancer treatment by inhibiting tumor cell proliferation through various pathways .
Case Studies and Research Findings
- Antibacterial Activity Assessment :
- Enzyme Inhibition Studies :
- Pharmacokinetic Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
(a) Halogen Substitutions
- 2-Bromo-N-(5-chloro-2-mercaptophenyl)benzenesulfonamide (C₁₂H₉BrClNO₂S₂) This analog replaces the methoxyethyl group with a 5-chloro-2-mercaptophenyl moiety. Its molecular weight (376.68 g/mol) and higher sulfur content may enhance hydrophobicity compared to the methoxyethyl variant .
- Safety data indicate its use in industrial and scientific research, though toxicity profiles remain understudied .
(b) Side Chain Modifications
- This compound’s crystal structure reveals weak C–H⋯O interactions, suggesting altered packing efficiency compared to bulkier analogs .
- 5-Bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (C₁₅H₂₂BrNO₃S) The cyclohexyl group introduces significant steric bulk, likely reducing enzymatic degradation rates. Its molecular weight (376.3 g/mol) and lipophilic cyclohexyl moiety may enhance blood-brain barrier penetration .
Structural and Conformational Studies
- 2-Bromo-N-(2-chlorophenyl)acetamide (C₈H₇BrClNO) demonstrates that the N–H bond adopts a conformation syn to the ortho-Cl substituent and anti to C=O and C–Br bonds. This alignment facilitates N–H⋯O hydrogen bonding in crystals, a feature likely shared with the target compound .
- 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide shows that bromine substitution at the 5-position (vs. 2-position) alters π-π stacking interactions, highlighting positional effects on supramolecular assembly .
Research Findings and Implications
- Safety Profiles : The 2,4-difluorophenyl analog’s GHS-compliant safety data suggest lower acute toxicity compared to chlorinated derivatives, though long-term effects require further study .
- Synthetic Accessibility : Analogs like N-allyl-4-methyl-benzenesulfonamide are synthesized via lithiation and bromopropionylation, suggesting scalable routes for the target compound .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Begin with benzenesulfonyl chloride derivatives as precursors. Bromination at the ortho position can be achieved using bromine in acetic acid under controlled temperature (40–60°C). Subsequent coupling with 2-(2-chlorophenyl)-2-methoxyethylamine requires a base (e.g., triethylamine) in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yields high-purity product. Monitor reaction progress using TLC and characterize intermediates via H NMR .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodology : Use H/C NMR to verify substituent positions and integration ratios. IR spectroscopy confirms sulfonamide (-SONH) and methoxy (-OCH) groups. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding, halogen···π contacts). Refinement with SHELXL and validation using PLATON ensure structural accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profiling of this sulfonamide?
- Methodology : Synthesize analogs with varying halogen (Br/Cl) and alkoxy (methoxy/ethoxy) substituents. Test in vitro for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric assays. Correlate electronic (Hammett σ constants) and steric parameters (molar refractivity) with activity trends. Molecular docking (AutoDock Vina) identifies key binding interactions in target proteins .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzenesulfonamides?
- Methodology : Compare multiple datasets to identify positional disorder in bromine/chlorine atoms. Use OLEX2 or Mercury to model disorder with split positions. Validate thermal ellipsoids and residual electron density maps. Cross-validate with DFT-optimized geometries (B3LYP/6-31G**) to ensure conformational consistency .
Q. How can solvent effects and substituent electronic properties influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Monitor reaction rates via HPLC or F NMR (if fluorine tags are used). Apply linear free-energy relationships (LFERs) with Hammett plots to quantify substituent effects. Solvent polarity parameters (ET30) correlate with transition-state stabilization .
Q. What experimental designs assess the compound’s potential as a kinase inhibitor?
- Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR). Determine IC values via dose-response curves. Perform cellular assays (MTT/proliferation) in cancer cell lines. Validate selectivity using CRISPR-engineered kinase-dead cell models .
Data Interpretation and Optimization
Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed?
- Methodology : Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. Use LC-MS/MS to quantify tissue distribution. Apply compartmental modeling (Phoenix WinNonlin) to reconcile in vitro IC with in vivo efficacy. Consider off-target effects via proteome-wide affinity profiling .
Q. What computational tools predict the compound’s metabolic pathways and toxicity?
- Methodology : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., oxidative dehalogenation, glucuronidation). Validate with in vitro hepatocyte assays. Toxicity risk (e.g., hERG inhibition, mutagenicity) is assessed using Derek Nexus or ProTox-II. MD simulations (GROMACS) evaluate metabolite-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
